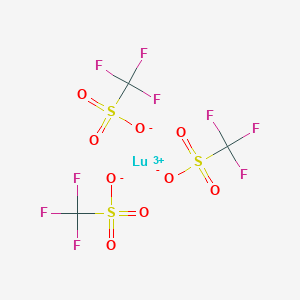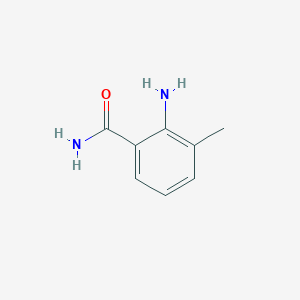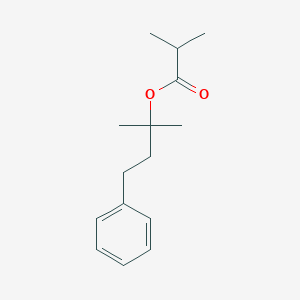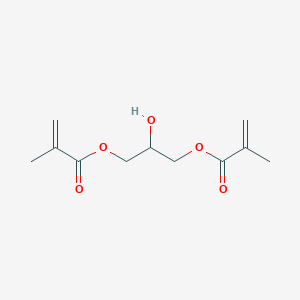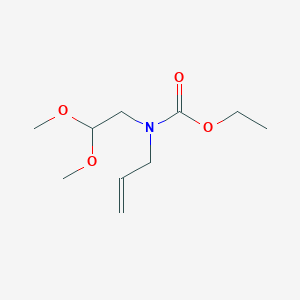
5-Isopropyl-2-methyl-benzaldehyde
説明
5-Isopropyl-2-methyl-benzaldehyde, also known as p-isopropylbenzaldehyde or PIBAL, is an organic compound with a yellowish color and a strong floral odor. It is widely used in the fragrance industry as a key ingredient in perfumes and other scented products. In recent years, PIBAL has also gained attention in scientific research due to its potential therapeutic properties.
作用機序
The precise mechanism of action of PIBAL in these therapeutic applications is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, PIBAL may inhibit the activity of enzymes involved in the synthesis of fungal cell walls, leading to fungal growth inhibition. In the case of anti-inflammatory effects, PIBAL may inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, PIBAL has been shown to have a range of biochemical and physiological effects. For example, PIBAL has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antioxidant properties and may be protective against oxidative stress. Additionally, PIBAL has been shown to modulate the activity of ion channels in the brain, which may have implications for its use in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of PIBAL for use in lab experiments include its relative ease of synthesis and its low toxicity. However, PIBAL can be difficult to handle due to its strong odor and volatility, and it may require specialized equipment for use in certain experiments. Additionally, the precise mechanism of action of PIBAL in various therapeutic applications is not fully understood, which may limit its usefulness in some contexts.
将来の方向性
There are several potential future directions for research on PIBAL. One area of interest is the development of PIBAL-based antifungal agents, which may be useful in the treatment of fungal infections. Another area of interest is the use of PIBAL as a potential treatment for Alzheimer's disease, given its ability to inhibit acetylcholinesterase activity. Additionally, further research is needed to elucidate the precise mechanism of action of PIBAL in various therapeutic applications, which may inform the development of more effective treatments.
科学的研究の応用
PIBAL has been studied for its potential use in a variety of therapeutic applications, including as an antifungal agent, an anti-inflammatory agent, and a treatment for Alzheimer's disease. In one study, PIBAL was shown to inhibit the growth of several strains of fungi, including Candida albicans and Aspergillus niger. In another study, PIBAL was found to have anti-inflammatory effects in a mouse model of acute lung injury. Additionally, PIBAL has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in the development of Alzheimer's disease.
特性
CAS番号 |
1866-03-1 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
2-methyl-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-8(2)10-5-4-9(3)11(6-10)7-12/h4-8H,1-3H3 |
InChIキー |
MHYUKGZOUHPXRQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)C=O |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

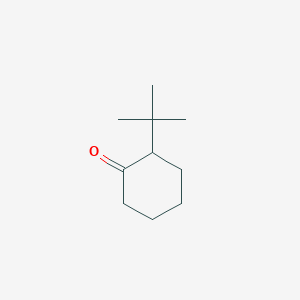
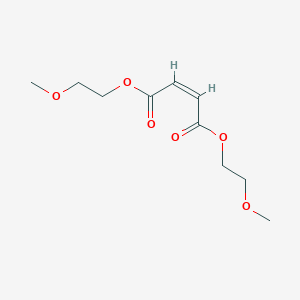

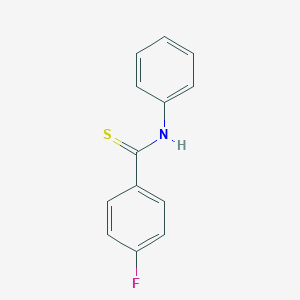
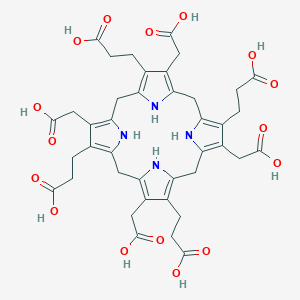
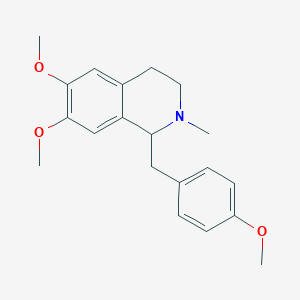
![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)
